molecular formula C6H12ClF2NO2 B13471773 2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride

Cat. No.: B13471773
M. Wt: 203.61 g/mol
InChI Key: FGUILUYHSKQLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of interest due to its unique chemical structure, which includes both amino and fluorinated groups. These features make it a valuable building block in organic synthesis and a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different amino acid analogs .

Scientific Research Applications

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated groups can enhance the compound’s stability and bioavailability, while the amino group can participate in various biochemical reactions. These interactions can lead to changes in enzyme activity, metabolic pathways, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluoropentanoic acid
  • 4-Fluoromethyl-2-aminopentanoic acid
  • 5-Fluoro-4-(fluoromethyl)pentanoic acid

Uniqueness

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is unique due to its specific combination of fluorinated and amino groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.61 g/mol

IUPAC Name

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H11F2NO2.ClH/c7-2-4(3-8)1-5(9)6(10)11;/h4-5H,1-3,9H2,(H,10,11);1H

InChI Key

FGUILUYHSKQLBE-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)CF)C(C(=O)O)N.Cl

Origin of Product

United States

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